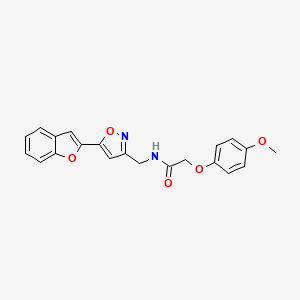

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a benzofuran-isoxazole core linked to a 4-methoxyphenoxyacetamide moiety. This compound combines pharmacophoric elements from benzofuran (known for antimicrobial and anti-inflammatory properties) and isoxazole (a five-membered heterocycle with applications in drug design due to its metabolic stability and hydrogen-bonding capacity) . The 4-methoxyphenoxy group may enhance lipophilicity and influence receptor binding, while the acetamide linker provides structural flexibility.

Propriétés

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-25-16-6-8-17(9-7-16)26-13-21(24)22-12-15-11-20(28-23-15)19-10-14-4-2-3-5-18(14)27-19/h2-11H,12-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDRDLGSOBXNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzofuran moiety : Known for its diverse biological activities.

- Isoxazole ring : Often associated with antimicrobial and anticancer properties.

- Methoxyphenoxy acetamide group : May enhance solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 354.3 g/mol |

| CAS Number | 1105205-76-2 |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that benzofuran derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Specifically, this compound has shown promise in targeting cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the methoxy group on the phenoxy ring may enhance the antimicrobial efficacy of the compound, making it a candidate for further exploration in treating infections .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzofuran derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects on breast and colon cancer cell lines, with IC50 values ranging from 5 to 15 µM.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial activity of benzofuran derivatives against M. tuberculosis and other pathogens. The findings revealed that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts, suggesting that modifications to the benzofuran structure can significantly impact biological efficacy .

Applications De Recherche Scientifique

Antimicrobial Activity

Benzofuran derivatives, including N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide, have shown promising antimicrobial properties. Research indicates that benzofuran derivatives exhibit significant antibacterial activity against various strains, including E. coli and S. aureus . The presence of hydroxyl or methoxy groups at specific positions on the benzofuran structure has been linked to enhanced antibacterial efficacy.

Antitumor Activity

Studies have demonstrated that compounds with benzofuran and isoxazole moieties possess antitumor properties. For instance, certain derivatives have been evaluated for their ability to inhibit tumor cell proliferation in vitro, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Neuroprotective Effects

Research into the neuroprotective effects of similar compounds has indicated potential applications in treating neurodegenerative diseases. Compounds that share structural similarities with this compound have been shown to exhibit anticonvulsant activities in animal models . These findings suggest that this compound may also offer neuroprotective benefits.

Case Studies and Research Findings

- Anticonvulsant Activity Study : A series of benzofuran-acetamide derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock-induced seizures model in mice. The results indicated that certain derivatives exhibited comparable potency to established anticonvulsants like phenytoin .

- Antimicrobial Evaluation : A study focused on synthesizing and evaluating antimicrobial activity against various bacterial strains revealed that modifications at specific positions on the benzofuran scaffold significantly affected antibacterial efficacy .

- Antitumor Mechanism Exploration : Research into the antitumor mechanisms of benzofuran derivatives indicated that they could induce apoptosis through specific signaling pathways, providing insights into their potential use in cancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Benzofuran-Oxadiazole Derivatives

- 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

- Structure : Replaces isoxazole with 1,3,4-oxadiazole and introduces a thioether bridge.

- Activity : Exhibits potent antimicrobial activity, attributed to the oxadiazole ring’s electron-withdrawing properties and the thioether’s role in membrane penetration .

- Physicochemical Data : Melting point = 127°C; NMR data (δH: 7.8–6.8 ppm for aromatic protons; δC: 168.2 ppm for carbonyl) .

Benzofuran-Triazole Derivatives

- ZINC15018994 (2-((5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide)

Key Comparison

Acetamide Substituent Variations

4-Methoxyphenoxyacetamide Derivatives

- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Structure: Shares the 4-methoxyphenoxy group but uses a benzodioxole-methyl moiety. Properties: Melting point = 127°C; NMR data (δH: 6.9–6.7 ppm for methoxy protons) .

Sulfamoyl-Containing Analogs

- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Structure: Replaces benzofuran-isoxazole with a sulfamoylphenyl group. Activity: Sulfamoyl groups enhance solubility and target sulfonamide-binding enzymes .

Key Comparison

Pharmacological and Computational Insights

- Molecular Docking : Analogs like ZINC15018994 show hydrogen bonding with Arg364 and Asp533 residues, suggesting the target compound’s isoxazole may similarly interact with kinase active sites .

- Antimicrobial Potential: Benzofuran-oxadiazole derivatives (e.g., 2b) exhibit MIC values <10 µg/mL against S. aureus, implying the target’s benzofuran moiety could confer comparable activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.